(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 3-phenylpropanoic acid with aniline derivatives under acidic conditions to form the amide intermediate. This intermediate is then subjected to a Wittig reaction to introduce the double bond, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Saturated amides and aliphatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.
Scientific Research Applications
(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-phenylpropanoic acid: A simpler analog with similar structural features but lacking the amide and double bond.
Cinnamaldehyde: Contains a similar aromatic structure with an aldehyde group instead of the amide and double bond.
Uniqueness
(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid is unique due to its combination of aromatic and aliphatic components, as well as the presence of both an amide group and a double bond. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(11-9-14-5-2-1-3-6-14)19-16-8-4-7-15(13-16)10-12-18(21)22/h1-8,10,12-13H,9,11H2,(H,19,20)(H,21,22)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPARHHCHRDJTO-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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